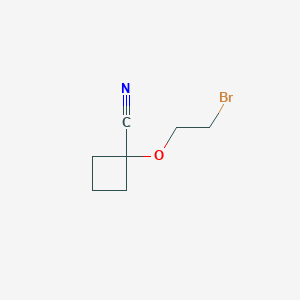

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

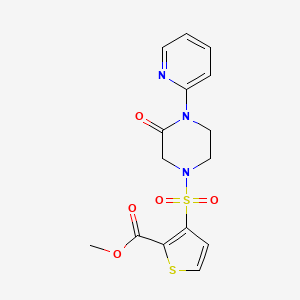

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile is a chemical compound with the CAS Number: 1934950-59-0 . It has a molecular weight of 204.07 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10BrNO/c8-4-5-10-7(6-9)2-1-3-7/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 204.07 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Structural Analysis and Conformational Preferences

Structural analysis of cyclobutane derivatives, including those similar to 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile, has shown that these compounds exhibit distinct conformational preferences. For instance, a study by Mohamed Karimine and colleagues (1987) analyzed the methylene bending modes of various cyclobutane derivatives, revealing that bromocyclobutane predominantly adopts a pseudo-equatorial conformation in solution. This conformational preference is crucial for understanding the chemical behavior and reactivity of these compounds in different environments (Karimine, Galsomias, Lère-Porte, & Petrissans, 1987).

Synthesis and Decomposition

The synthesis and decomposition of organometallic dehydro[18]annulenes, incorporating cyclobutadiene or ferrocene with structures akin to this compound, have been reported to lead to the formation of carbon nanostructures. A study highlights the synthesis process and the explosive decomposition of these organometallic compounds, which can produce onion-like carbon nanostructures characterized by high-resolution transmission electron microscopy. This research opens avenues for the creation of novel carbon-based materials with potential applications in various fields (Laskoski, Steffen, Morton, Smith, & Bunz, 2002).

Catalytic Reactions and Chemical Synthesis

Catalytic reactions involving cyclobutane derivatives offer a pathway to synthesize complex chiral molecules. Pagar and RajanBabu (2018) reported that a cobalt catalyst could facilitate the coupling of ethylene with enynes to produce vinylcyclobutenes and, subsequently, cyclobutanes with quaternary chiral carbon centers. This catalytic process underscores the versatility of cyclobutane derivatives in constructing structurally complex molecules, highlighting their significance in medicinal chemistry and the synthesis of biologically active compounds (Pagar & RajanBabu, 2018).

Impact on Glass Transition Temperature

The incorporation of cyclobutane carbonitrile rings into vinyl copolymers has been studied to understand its effect on the glass transition temperature (Tg). Research by J. Collette and colleagues (1980) found that the Tg of copolymers increases with the weight percent of the small-ring monomer, illustrating the influence of cyclobutane derivatives on the thermal properties of polymers. This finding is crucial for designing materials with tailored thermal characteristics (Collette, Gale, & Belletěte, 1980).

Propriétés

IUPAC Name |

1-(2-bromoethoxy)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c8-4-5-10-7(6-9)2-1-3-7/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGWWOJEXADJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2670780.png)

![4-[(5-Methyl-2-thioxo-4-imidazolin-4-yl)methyl]phenol](/img/structure/B2670785.png)

![(E)-4-(Dimethylamino)-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]but-2-enamide](/img/structure/B2670789.png)

![4-[2-(4-Fluorophenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2670791.png)

![1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670792.png)

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2670797.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2670798.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carboxamide](/img/structure/B2670799.png)